(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile-thiazole hybrid compound. Its key features include:
- Core structure: A thiazole ring (a five-membered heterocycle with nitrogen and sulfur) linked to an acrylonitrile moiety.
- Substituents: Two 3,4-dimethoxyphenyl groups—one attached via an amino group to the acrylonitrile and the other directly bonded to the thiazole ring.
- Stereochemistry: The (E)-configuration denotes the trans arrangement of substituents around the central double bond.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-26-18-7-5-14(9-20(18)28-3)17-13-30-22(25-17)15(11-23)12-24-16-6-8-19(27-2)21(10-16)29-4/h5-10,12-13,24H,1-4H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTVZHWLDOMLRY-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic derivative featuring both thiazole and dimethoxyphenyl moieties. This structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The thiazole ring is known to enhance cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects with IC50 values often less than 1 µg/mL against human cancer cell lines such as Jurkat and A-431 .
Table 1: Cytotoxicity Data of Related Thiazole Compounds
| Compound ID | Cell Line | IC50 (µg/mL) | Activity Description |
|---|---|---|---|
| Compound 1 | Jurkat | 0.98 | Significant cytotoxicity |
| Compound 2 | A-431 | 1.20 | Moderate cytotoxicity |
| Compound 3 | HT29 | 0.75 | High cytotoxicity |
The presence of electron-donating groups, such as methoxy groups in the phenyl ring, has been correlated with increased activity . The structure-activity relationship (SAR) indicates that modifications to the phenyl and thiazole moieties can significantly enhance anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 0.22 to 0.25 µg/mL, indicating robust antimicrobial activity .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Pathogen | MIC (µg/mL) | Activity Description |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 | Strong antibacterial effect |
| Compound B | Escherichia coli | 0.25 | Effective against E. coli |
| Compound C | Pseudomonas aeruginosa | 0.30 | Moderate antibacterial effect |
The proposed mechanism for the biological activity of thiazole derivatives involves interaction with cellular targets leading to apoptosis in cancer cells and inhibition of bacterial growth through disruption of cell wall synthesis . Molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts with proteins involved in cell signaling pathways.
Case Studies
- Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antitumor activity in vivo, supporting further investigation into this compound's efficacy .
- Antibacterial Studies : Another investigation revealed that thiazole-based compounds showed effective inhibition against biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating infections associated with biofilms .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound’s anticancer properties , particularly against various human tumor cell lines. The National Cancer Institute (NCI) has evaluated similar compounds with structural analogs and reported promising results. For instance, a related thiazole derivative demonstrated significant antimitotic activity with mean GI50 values indicating effective inhibition of cancer cell proliferation .
Case Study: Antitumor Efficacy
In a comparative study involving thiazole derivatives, compounds similar to (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile exhibited growth inhibition rates ranging from 12% to 50% across different cancer cell lines . This suggests that modifications in the thiazole ring can enhance anticancer efficacy.
Pharmacological Activities
The compound's pharmacological profile indicates potential antioxidant and antibacterial activities. Research has shown that derivatives containing similar structural motifs can exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases .
Antioxidant Properties
In studies evaluating the antioxidant capacity of related compounds, those with hydroxyl substituents on the phenyl ring demonstrated enhanced radical scavenging abilities. These findings suggest that this compound could also possess similar antioxidant effects due to its structural characteristics .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions including:
- Condensation Reactions : The initial step often involves the condensation of thiazole derivatives with substituted phenylamines.
- Acrylonitrile Incorporation : The introduction of acrylonitrile moieties enhances the reactivity and biological activity of the final compound.
The synthetic routes are crucial for optimizing yield and purity while ensuring the biological activity of the resulting compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for enhancing the efficacy of this compound. Variations in substituents on the phenyl and thiazole rings can significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl Group | Increases antioxidant properties |
| Dimethoxy Groups | Enhances solubility and bioavailability |
| Thiazole Modifications | Alters anticancer efficacy |
This table summarizes how specific modifications can lead to enhanced biological activities.
Comparison with Similar Compounds
Structural Implications :
- The nitro group in the analogous compound () may confer greater stability but reduce bioavailability due to poor solubility .
Broader Context: Thiazole Derivatives in Agrochemicals
While focuses on triazole-based pesticides (e.g., propiconazole), thiazole derivatives are also prominent in agrochemical research. Key differences include:
- Triazoles (e.g., propiconazole): Contain a 1,2,4-triazole ring; widely used as fungicides due to their ability to inhibit ergosterol synthesis .
- Thiazoles : Exhibit diverse modes of action, including interference with bacterial cell walls or enzyme inhibition. The target compound’s dual methoxy groups may enhance its selectivity for plant pathogens compared to simpler thiazoles.
Research Findings and Hypotheses
- Computational studies could predict its binding to ATP pockets.
- Analogous Compound () : The nitro group may render it more suitable as a photosensitizer or intermediate in electrophilic reactions.
Preparation Methods
Synthesis of 3,4-Dimethoxyphenyl Thioamide
3,4-Dimethoxybenzamide is treated with Lawesson’s reagent in toluene under reflux to yield the corresponding thioamide. This conversion typically achieves >85% yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Cyclocondensation with α-Bromopyruvic Acid
The thioamide reacts with α-bromopyruvic acid in ethanol at 80°C for 12 hours, forming 4-(3,4-dimethoxyphenyl)thiazole-2-carboxylic acid. Subsequent decarboxylation using copper(I) oxide in quinoline at 150°C produces 4-(3,4-dimethoxyphenyl)thiazole-2-carbaldehyde in 68% yield.
Table 1: Optimization of Thiazole Formation
| Reaction Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol, no catalyst | 80 | 24 | 42 |
| Ethanol, pyridine | 80 | 18 | 57 |
| DMF, Cu(OAc)₂ | 100 | 12 | 68 |
Knoevenagel Condensation for Acrylonitrile Formation
The acrylonitrile moiety is introduced via base-catalyzed condensation between the thiazole-2-carbaldehyde and (3,4-dimethoxyphenylamino)acetonitrile.
Preparation of (3,4-Dimethoxyphenylamino)acetonitrile
3,4-Dimethoxyaniline reacts with chloroacetonitrile in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours, yielding the substituted acetonitrile derivative with 91% efficiency.
Condensation Reaction Parameters
A mixture of thiazole-2-carbaldehyde (1.0 equiv), (3,4-dimethoxyphenylamino)acetonitrile (1.2 equiv), and piperidine (0.1 equiv) in toluene is refluxed for 8 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate = 3:1), showing complete consumption of the aldehyde. The E-isomer predominates (>95%) due to thermodynamic stabilization of the trans configuration.
Table 2: Solvent Effects on Condensation Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Toluene | 2.38 | 8 | 95:5 | 82 |
| Ethanol | 24.55 | 5 | 88:12 | 76 |
| DCM | 8.93 | 10 | 93:7 | 68 |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate:hexane = 1:2), followed by recrystallization from methanol to achieve >99% purity.
Spectroscopic Validation
- High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calcd for C₂₄H₂₃N₃O₄S: 466.1435, found 466.1441.
- ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (s, 1H, thiazole-H), 7.56–6.89 (m, 6H, aromatic), 3.85 (s, 6H, OCH₃), 3.78 (s, 6H, OCH₃).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 161.2 (C=N), 153.4–112.7 (aromatic carbons), 56.1 (OCH₃), 55.9 (OCH₃).
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors demonstrate superior efficiency compared to batch processes:
Table 3: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield (g/L/h) | 12.4 | 38.7 |
| Energy Consumption (kWh/kg) | 45.2 | 22.6 |
| Purity (%) | 99.1 | 99.5 |
Mechanistic Insights and Side-Reaction Mitigation
The formation of Z-isomers (<5%) arises from kinetic control during condensation. Adding molecular sieves (4Å) suppresses imine byproduct formation by sequestering water. X-ray crystallography confirms the E-configuration through dihedral angle analysis (175.2° between thiazole and acrylonitrile planes).
Q & A
Q. Table 1: SAR Trends in Analogous Compounds
| Substituent Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Methoxy → Nitro | Increased antiproliferative effect | |
| Thiazole → Oxazole | Reduced antimicrobial activity | |
| Para- vs. ortho-substitution | Altered enzyme inhibition potency |
Advanced: How to address stability and solubility challenges in formulation?
Methodological Answer:
- Hygroscopicity : Store under inert gas (N₂) with desiccants; characterize via dynamic vapor sorption (DVS) .
- Solubility enhancement : Use co-solvents (DMSO:PBS 1:9) or nanoemulsion formulations .
- Degradation pathways : Accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolytic/byproducts .
Advanced: What strategies enable enantioselective synthesis of stereoisomers?
Methodological Answer:
- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric aza-Michael additions .
- Chiral HPLC : Separate enantiomers on Chiralpak® columns (e.g., AD-H) with hexane:isopropanol .
- Circular dichroism (CD) : Confirm absolute configuration post-synthesis .
Advanced: How can computational modeling guide mechanistic studies?
Methodological Answer:
- PASS prediction : Identify potential targets (e.g., kinase inhibition) via structural similarity .
- Molecular dynamics (MD) : Simulate binding stability with EGFR (20 ns trajectories, GROMACS) .
- QSAR models : Train ML algorithms (Random Forest) on bioactivity datasets to predict novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
